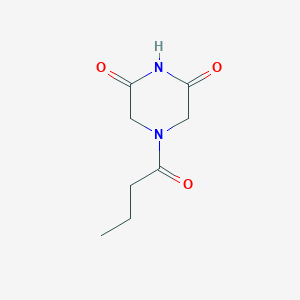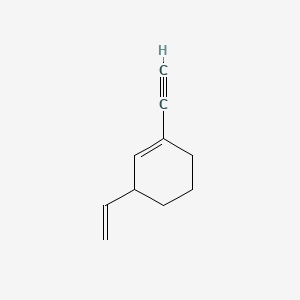
Cyclohexene, 3-ethenyl-1-ethynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, 3-ethenyl-1-ethynyl- is an organic compound with the molecular formula C10H12. It is characterized by the presence of a cyclohexene ring substituted with both an ethenyl group and an ethynyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexene, 3-ethenyl-1-ethynyl- can be synthesized through several methods. One common approach involves the reaction of cyclohexene with acetylene compounds under catalytic conditions. For instance, the reaction can be catalyzed by organometallic compounds, leading to the formation of the desired product . Another method involves the use of anionic or cationic catalysts to facilitate the addition of acetylene to cyclohexene .
Industrial Production Methods
Industrial production of Cyclohexene, 3-ethenyl-1-ethynyl- typically involves large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and continuous flow reactors are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 3-ethenyl-1-ethynyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl and ethynyl groups to alkanes.
Substitution: The compound can participate in substitution reactions where the ethenyl or ethynyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes. Substitution reactions can result in halogenated derivatives .
Scientific Research Applications
Cyclohexene, 3-ethenyl-1-ethynyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in the development of pharmaceuticals.
Industry: It is utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of Cyclohexene, 3-ethenyl-1-ethynyl- involves its interaction with various molecular targets. The ethenyl and ethynyl groups can participate in reactions that modify the compound’s structure and reactivity. These interactions can influence pathways related to organic synthesis and material science .
Comparison with Similar Compounds
Similar Compounds
1-Ethynylcyclohexene: Similar in structure but lacks the ethenyl group.
Cyclohexene, 1-ethynyl-: Another related compound with a different substitution pattern.
Uniqueness
Cyclohexene, 3-ethenyl-1-ethynyl- is unique due to the presence of both ethenyl and ethynyl groups on the cyclohexene ring.
Properties
Molecular Formula |
C10H12 |
|---|---|
Molecular Weight |
132.20 g/mol |
IUPAC Name |
3-ethenyl-1-ethynylcyclohexene |
InChI |
InChI=1S/C10H12/c1-3-9-6-5-7-10(4-2)8-9/h1,4,8,10H,2,5-7H2 |
InChI Key |
YRSNBJABHVNCBY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCCC(=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


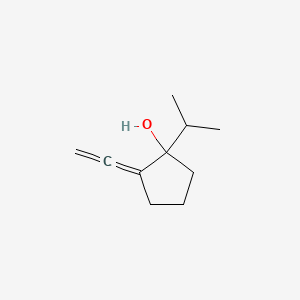
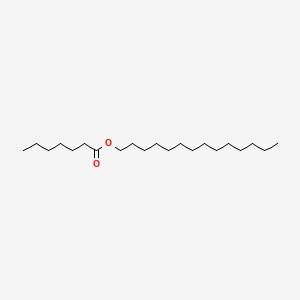
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide; trifluoroacetic acid](/img/structure/B13831950.png)
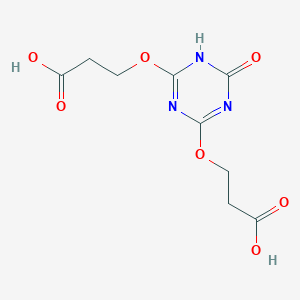
![(1Z)-2-(4-nitrophenyl)-N'-[(phenylcarbonyl)oxy]ethanimidamide](/img/structure/B13831958.png)
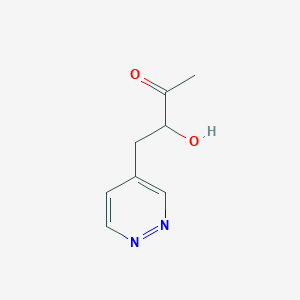
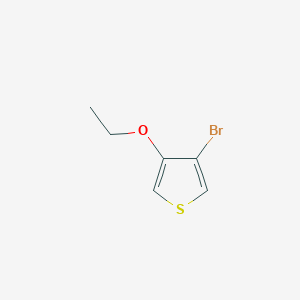
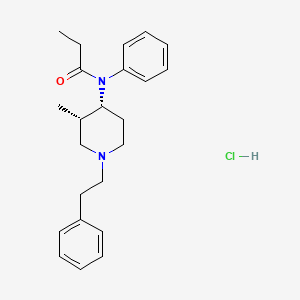
![4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid](/img/structure/B13831979.png)
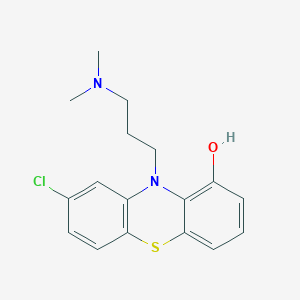
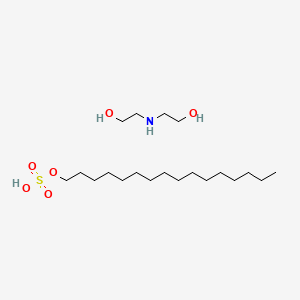
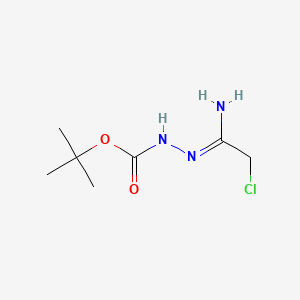
![Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B13832011.png)
